(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one

COX-2 selectivity PGHS-1 sparing dual COX/LOX inhibitor

Darbufelone ((5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one; also known as CI-1004 or PD-136095-0073) is a synthetic di‑tert‑butylphenol derivative belonging to the thiazolone class of non‑steroidal anti‑inflammatory drug (NSAID) candidates. It functions as a dual inhibitor of cellular prostaglandin F2α (PGF2α) and leukotriene B4 (LTB4) production by simultaneously targeting the cyclooxygenase‑2 (COX‑2) and 5‑lipoxygenase (5‑LOX) arms of arachidonic acid metabolism.

Molecular Formula C18H24N2O2S
Molecular Weight 332.5 g/mol
CAS No. 139226-28-1
Cat. No. B162860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one
CAS139226-28-1
Synonyms5-((3,5--bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-2-imino-4-thiazolidinone methanesulfonate
CI 1004
CI-1004
darbufelone
darbufelone mesylate
PD0136095-73
Molecular FormulaC18H24N2O2S
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)NC(=N)S2
InChIInChI=1S/C18H24N2O2S/c1-17(2,3)11-7-10(8-12(14(11)21)18(4,5)6)9-13-15(22)20-16(19)23-13/h7-9,21H,1-6H3,(H2,19,20,22)/b13-9-
InChIKeyAKTXOQVMWSFEBQ-LCYFTJDESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Darbufelone (CAS 139226-28-1): A Dual COX-2/5-LOX Inhibitor with Differentiated Selectivity for Preclinical and Translational Research Procurement


Darbufelone ((5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one; also known as CI-1004 or PD-136095-0073) is a synthetic di‑tert‑butylphenol derivative belonging to the thiazolone class of non‑steroidal anti‑inflammatory drug (NSAID) candidates [1]. It functions as a dual inhibitor of cellular prostaglandin F2α (PGF2α) and leukotriene B4 (LTB4) production by simultaneously targeting the cyclooxygenase‑2 (COX‑2) and 5‑lipoxygenase (5‑LOX) arms of arachidonic acid metabolism [2]. Originally developed by Warner‑Lambert/Pfizer and advanced to Phase III clinical trials for rheumatoid arthritis and osteoarthritis, darbufelone is orally active and has demonstrated a non‑ulcerogenic profile in animal models [1][3].

Why Darbufelone (CAS 139226-28-1) Cannot Be Replaced by Other Dual COX/LOX Inhibitors or COX-2 Selective Agents Without Quantitative Validation


The dual COX/5‑LOX inhibitor class is pharmacologically heterogeneous: individual compounds diverge substantially in their COX‑1 versus COX‑2 selectivity ratios, 5‑LOX inhibitory potency, binding kinetics, and gastrointestinal safety margins [1]. For example, licofelone (ML3000) inhibits COX‑1 and COX‑2 with nearly equal potency (IC50 ~0.16–0.37 μM), whereas darbufelone exhibits marked COX‑2 selectivity (PGHS‑2 IC50 = 0.19 μM vs. PGHS‑1 IC50 = 20 μM; ~105‑fold ratio) [1]. Conversely, celecoxib – a pure COX‑2 selective inhibitor – entirely lacks 5‑LOX inhibitory activity, abandoning the leukotriene‑modulating dimension that darbufelone provides [2]. Even within the same thiazolone chemical series, SAR studies reveal that minor isosteric replacements can reverse isoform selectivity entirely [3]. These quantitative differences directly impact experimental outcomes in inflammation models, cancer proliferation assays, and GI toxicity profiling; substituting darbufelone with a generic “dual inhibitor” without verifying these parameters risks irreproducible or confounded results.

Quantitative Differentiation Evidence for Darbufelone (CAS 139226-28-1): Head-to-Head and Cross-Study Comparisons Supporting Procurement Decisions


COX-2 Isoform Selectivity Ratio: Darbufelone (~105:1) Versus Licofelone (~0.43:1) – A 244-Fold Difference in Selectivity Direction

Darbufelone demonstrates pronounced COX‑2 isoform selectivity, with a PGHS‑2 IC50 of 0.19 μM versus a PGHS‑1 IC50 of 20 μM in recombinant human enzyme assays using octylglucoside‑containing buffer following a 15‑min preincubation, yielding a COX‑2/COX‑1 selectivity ratio of approximately 105:1 [1]. In contrast, licofelone – the most clinically advanced dual COX/LOX inhibitor – inhibits COX‑1 (IC50 = 0.16 μM) more potently than COX‑2 (IC50 = 0.37 μM), producing an inverted selectivity ratio of ~0.43:1 . This represents a 244‑fold divergence in selectivity preference between the two compounds. PGHS‑1 (COX‑1) inhibition is mechanistically linked to gastrointestinal mucosal injury via suppression of cytoprotective prostaglandins; darbufelone's ~105‑fold PGHS‑2 preference provides a structural basis for its observed non‑ulcerogenic profile [1][2].

COX-2 selectivity PGHS-1 sparing dual COX/LOX inhibitor gastrointestinal safety

Time-Dependent Slow-Binding Inhibition of PGHS-2: Darbufelone's 20-Fold Potency Enhancement with Preincubation as a Differentiating Mechanistic Feature

Darbufelone exhibits a time‑dependent, slow‑binding inhibition mechanism against human PGHS‑2 that is not shared by most conventional COX‑2 inhibitors. Without preincubation, darbufelone is a weak inhibitor (IC50 = 14 μM); however, after a 30‑min preincubation with the enzyme, potency increases 20‑fold to an IC50 of 0.19 μM [1]. This behavior fits a two‑step slow‑binding model: an initial E·I complex (Ki = 6.2 ± 1.9 to 14 ± 1 μM) slowly isomerizes (k5 = 0.015–0.030 s⁻¹) to a tightly bound E*·I form with Ki* = 0.63 ± 0.07 μM and a dissociation rate constant k6 = 0.0034 s⁻¹ [1]. Steady‑state kinetic analysis confirms non‑competitive inhibition with respect to arachidonic acid substrate (Ki = 10 ± 5 μM), and fluorescence quenching experiments yield a binding dissociation constant Kd = 0.98 ± 0.03 μM [1]. By comparison, licofelone and celecoxib are reported as rapidly reversible, competitive inhibitors without this time‑dependent potency shift [2].

slow-binding inhibition enzyme kinetics COX-2 mechanism preincubation effect drug-target residence time

Gastrointestinal Safety Margin: Darbufelone UD50 of 24.26 mg/kg Versus Indomethacin UD50 of 0.4139 mg/kg – A 58.6-Fold Superior Ulcerogenic Threshold

In an acute gastric injury study conducted in fasted rats, darbufelone (CI‑1004) demonstrated an ulcerogenic dose for 50% of animals (UD50) of 24.26 mg/kg, compared with indomethacin's UD50 of 0.4139 mg/kg – a 58.6‑fold higher threshold for inducing gastric damage [1]. The same study further demonstrated that darbufelone, unlike COX‑2‑selective inhibitors such as celecoxib, did not delay acetic acid‑induced gastric ulcer healing, indicating that its PGHS‑1 sparing at therapeutic doses translates into preserved gastric mucosal repair capacity [1]. This is consistent with the compound's ~105‑fold COX‑2/COX‑1 selectivity ratio observed in isolated enzyme assays [2]. Indomethacin, a non‑selective COX‑1/COX‑2 inhibitor, is well‑established as producing significant GI lesions at low doses; its UD50 being approximately 59 times lower than darbufelone's quantitatively anchors darbufelone's GI safety differentiation [1].

gastrointestinal safety ulcerogenicity UD50 NSAID toxicity indomethacin comparator

Peripheral Analgesic Efficacy: Darbufelone ED50 of 2.63 mg/kg Outperforms Indomethacin ED50 of 4.86 mg/kg by 1.85-Fold in the Acetic Acid Writhing Model

In the acetic acid‑induced writhing test – a standard model of peripheral inflammatory pain – darbufelone (CI‑1004) exhibited superior analgesic potency compared with indomethacin, with ED50 values of 2.63 mg/kg and 4.86 mg/kg, respectively, representing a 1.85‑fold potency advantage for darbufelone [1]. The same study demonstrated that darbufelone (12.5, 6.25, and 3.125 mg/kg) produced strong, dose‑dependent inhibition of the second phase of formalin‑induced nociception (inflammatory phase) without affecting the first phase (neurogenic phase), confirming a peripherally mediated analgesic mechanism [1]. This contrasts with centrally acting analgesics and positions darbufelone as a peripherally selective anti‑inflammatory analgesic. The favorable efficacy-toxicity ratio is further underscored by the concurrent UD50 data: at its analgesic ED50 of 2.63 mg/kg, darbufelone operates at only ~9% of its gastric UD50, whereas indomethacin at its analgesic ED50 of 4.86 mg/kg is already at ~11.7× its gastric UD50 [1].

analgesic efficacy ED50 writhing test peripheral analgesia indomethacin comparator

Dual 5-LOX/COX Inhibition in a Single Molecule: Darbufelone's 5-LOX IC50 of 0.77 μM Contrasts with Celecoxib's Complete Absence of 5-LOX Activity

Darbufelone was identified through systematic SAR evaluation of benzylidene‑thiazolone derivatives as a potent dual inhibitor of 5‑lipoxygenase (IC50 = 0.77 μM) and cyclooxygenase (IC50 = 0.39 μM) in RBL‑1 cell‑based assays, with oral anti‑inflammatory activity in the rat Mycobacterium footpad edema (MFE) model at an ID40 of 0.6 mg/kg [1]. In contrast, celecoxib – the prototypical COX‑2 selective inhibitor and the most widely used research‑grade COX‑2 reference compound – is devoid of 5‑LOX inhibitory activity at pharmacologically relevant concentrations [2]. This distinction has mechanistic significance: selective COX‑2 inhibition alone can lead to arachidonic acid substrate shunting toward the 5‑LOX pathway, potentially increasing pro‑inflammatory and pro‑tumorigenic leukotriene (LTB4) production [3]. Darbufelone's dual blockade of both COX‑2 (PGF2α suppression) and 5‑LOX (LTB4 suppression) addresses this shunting phenomenon, a property experimentally demonstrated by its ability to inhibit both PGF2α and LTB4 production in cellular assays [2]. Celecoxib cannot replicate this dual-pathway modulation.

5-lipoxygenase inhibition leukotriene dual inhibitor arachidonic acid shunting celecoxib comparator

Optimal Research and Procurement Application Scenarios for Darbufelone (CAS 139226-28-1) Based on Quantitative Differentiation Evidence


Preclinical In Vivo Anti-Inflammatory Studies Requiring Dual COX/5-LOX Pathway Inhibition with a Wide Gastrointestinal Safety Margin

Darbufelone is the compound of choice for rodent models of rheumatoid arthritis, osteoarthritis, or carrageenan/CFE-induced acute inflammation where the experimental design requires simultaneous suppression of both prostaglandin and leukotriene biosynthesis without the confounding variable of GI mucosal injury. Its demonstrated dual inhibitory profile (5-LOX IC50 = 0.77 μM; COX IC50 = 0.39 μM in RBL-1 cells) [1] combined with a gastric UD50 that is 58.6-fold higher than indomethacin's [2] enables chronic oral dosing regimens (e.g., 20–80 mg/kg/day) that maintain anti-inflammatory efficacy while minimizing animal attrition due to GI adverse events. This is particularly relevant when the comparator arm includes traditional NSAIDs such as indomethacin, where GI toxicity at therapeutic doses may confound inflammation readouts.

Cancer Cell Proliferation and Apoptosis Research Targeting Arachidonic Acid Metabolic Pathways in Non-Small Cell Lung Cancer (NSCLC) and Colon Cancer

Darbufelone's demonstrated anti-proliferative activity across multiple NSCLC cell lines – A549 (IC50 = 20 ± 3.6 μM), H520 (IC50 = 21 ± 1.8 μM), and H460 (IC50 = 15 ± 2.7 μM) – with associated G0/G1 cell cycle arrest via p27 upregulation and caspase-3/-8-mediated apoptosis [3], supports its procurement for cancer pharmacology studies interrogating the role of COX-2/5-LOX dual blockade in tumor growth. The compound's in vivo tumor growth inhibition (30.2% tumor weight reduction at 80 mg/kg/day in the Lewis lung carcinoma model) [3] and reported efficacy against colon cancer cell proliferation and invasion [4] further substantiate its utility as a chemical probe for dissecting the pro-tumorigenic contributions of both COX-2-derived prostaglandins and 5-LOX-derived leukotrienes – a dual-pathway pharmacology that celecoxib cannot replicate.

NSAID Gastrointestinal Safety Profiling and Ulcerogenicity Benchmarking Studies

For research programs evaluating the structure-toxicity relationships of NSAID candidates, darbufelone serves as a benchmark compound representing the 'COX-2-selective dual inhibitor' profile with favorable GI tolerability. Its quantitative UD50 value (24.26 mg/kg) contrasted with indomethacin's UD50 (0.4139 mg/kg) [2], and the demonstration that it does not delay gastric ulcer healing (unlike pure COX-2 selective inhibitors) [2], make it an essential reference standard in GI safety screening panels. Procurement enables direct comparison of novel chemical entities against a compound with well-characterized gastric safety parameters, using standardized acute and chronic gastric injury protocols.

Enzymology and Biophysics Studies of COX-2 Slow-Binding Inhibition Kinetics and Target Residence Time

Darbufelone's unique time-dependent, two-step slow-binding inhibition mechanism against human PGHS-2 [5] makes it a valuable tool compound for enzymology laboratories investigating inhibitor-target residence time and its pharmacological consequences. The well-characterized kinetic parameters – initial Ki = 6.2–14 μM, isomerization rate k5 = 0.015–0.030 s⁻¹, tight-binding Ki* = 0.63 ± 0.07 μM, and dissociation rate k6 = 0.0034 s⁻¹ [5] – provide a fully parameterized model system for studying slow-binding inhibition. This contrasts with the rapidly reversible kinetics of licofelone and celecoxib, making darbufelone the preferred procurement choice when the experimental objective is to correlate inhibitor residence time on COX-2 with downstream cellular or in vivo pharmacodynamic duration.

Quote Request

Request a Quote for (5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.